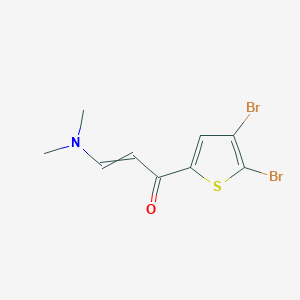
(3Z)-1-phenyl-3-(phenylhydrazinylidene)indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(3Z)-1-phenyl-3-(phenylhydrazinylidene)indol-2-one” is a chemical substance cataloged in the PubChem database. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for the compound with the identifier “(3Z)-1-phenyl-3-(phenylhydrazinylidene)indol-2-one” typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “(3Z)-1-phenyl-3-(phenylhydrazinylidene)indol-2-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of the compound with the identifier “this compound” include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum catalysts.
Major Products
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives with distinct chemical properties.
Scientific Research Applications
The compound with the identifier “(3Z)-1-phenyl-3-(phenylhydrazinylidene)indol-2-one” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of the compound with the identifier “(3Z)-1-phenyl-3-(phenylhydrazinylidene)indol-2-one” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The detailed molecular targets and pathways involved in the action of this compound are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the compound with the identifier “(3Z)-1-phenyl-3-(phenylhydrazinylidene)indol-2-one” include other chemical substances with comparable structures and reactivity. These compounds may share similar functional groups and chemical properties.
Uniqueness
The uniqueness of the compound with the identifier “this compound” lies in its specific chemical structure and the distinct reactivity it exhibits in various chemical reactions. This uniqueness makes it valuable for specific scientific research applications and distinguishes it from other similar compounds.
Conclusion
The compound with the identifier “this compound” is a versatile chemical substance with significant applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its importance in the scientific community.
Properties
IUPAC Name |
(3Z)-1-phenyl-3-(phenylhydrazinylidene)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-19(22-21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(20)16-11-5-2-6-12-16/h1-14,21H/b22-19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWRVOVXPSDIKY-QOCHGBHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide](/img/structure/B7785982.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785988.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B7785990.png)
![N'-(4-fluorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide](/img/structure/B7785991.png)
![2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione](/img/structure/B7785999.png)
![(E)-2-cyano-N-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-(dimethylamino)prop-2-enamide](/img/structure/B7786001.png)

![1-[Amino(phenyl)methylidene]-3-phenylthiourea](/img/structure/B7786017.png)
![(5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786020.png)

![dimethyl (2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7786043.png)

![(3Z)-3-[(4-methoxyphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786050.png)
![(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786062.png)
